molecular formula C16H24ClN3O3 B12749524 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride CAS No. 145296-54-4

4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride

Cat. No.: B12749524
CAS No.: 145296-54-4
M. Wt: 341.83 g/mol
InChI Key: QMXKDNFEQAPVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an indole ring, a hydroxy group, and an amino group. It is often used in research due to its potential biological activities and interactions with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Final Assembly: The final step involves coupling the indole derivative with the hydroxy and amino groups to form the desired compound. This step may require the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.

Scientific Research Applications

4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzaldehyde
  • 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid

Uniqueness

Compared to similar compounds, 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride stands out due to its unique indole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

145296-54-4

Molecular Formula

C16H24ClN3O3

Molecular Weight

341.83 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indol-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C16H23N3O3.ClH/c1-10(2)18-8-12(20)9-22-14-5-3-4-13-16(14)11(7-19-13)6-15(17)21;/h3-5,7,10,12,18-20H,6,8-9H2,1-2H3,(H2,17,21);1H

InChI Key

QMXKDNFEQAPVLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.